

2,4,5-Trimethyloxazole: A Versatile Heterocyclic Building Block for Chemical Synthesis

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Compound of Interest

Compound Name: 2,4,5-Trimethyloxazole

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trimethyloxazole is a substituted oxazole, a class of five-membered aromatic heterocyclic compounds containing one oxygen and one nitrogen atom. While widely recognized for its contribution to the flavor profile of various foods, its utility extends significantly into the realm of organic synthesis. This technical guide details the chemical and physical properties, synthesis, and key applications of **2,4,5-trimethyloxazole** as a versatile building block, with a particular focus on its role in the diastereoselective synthesis of valuable amino alcohol derivatives and its potential in the construction of complex molecular architectures.

Chemical and Physical Properties

2,4,5-Trimethyloxazole is a yellowish liquid with a characteristic boiled beef aroma.^[1] It is a stable and versatile heterocyclic compound that can serve as a precursor in various chemical transformations.^[2] A summary of its key physical and spectroscopic properties is provided in the tables below.

Table 1: Physical and Chemical Properties of 2,4,5-Trimethyloxazole

Property	Value	Reference
Molecular Formula	C ₆ H ₉ NO	[3]
Molecular Weight	111.14 g/mol	[3]
Appearance	Yellowish liquid	[1]
Boiling Point	133-134 °C (at 760 mmHg)	[4]
Density	0.957 g/mL at 25 °C	[4]
Refractive Index (n _{20/D})	1.442	[4]
CAS Number	20662-84-4	[3]

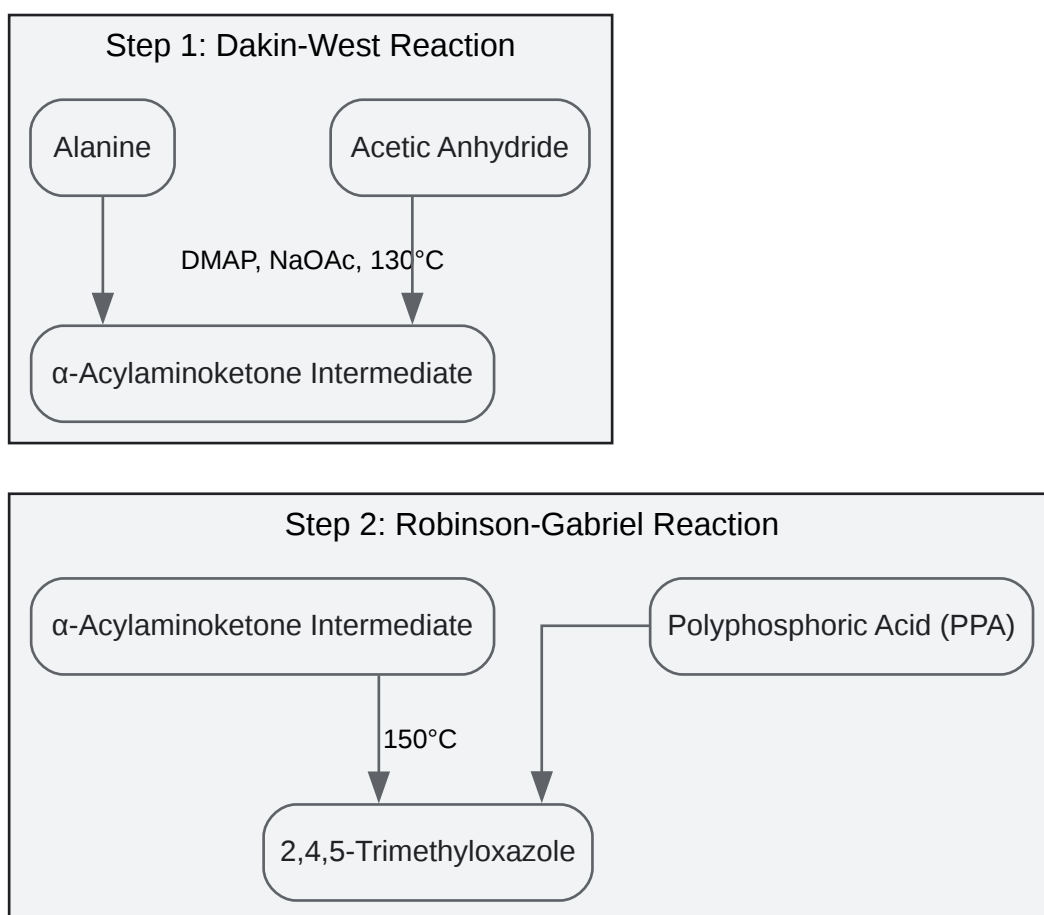
Table 2: Spectroscopic Data of 2,4,5-Trimethyloxazole

Spectrum Type	Solvent	Chemical Shifts (δ) / Mass-to-Charge Ratio (m/z)	Reference
¹ H NMR	CDCl ₃	δ 2.15 (s, 3H), 2.22 (s, 3H), 2.38 (s, 3H)	[5]
¹³ C NMR	CDCl ₃	δ 9.8, 11.1, 13.7, 129.9, 142.5, 158.4	[1]
Mass Spectrometry (EI)	-	111 (M ⁺), 68, 55, 43, 42	[5]

Synthesis of 2,4,5-Trimethyloxazole

A robust and well-established method for the synthesis of **2,4,5-trimethyloxazole** involves a two-step process starting from alanine, employing the Dakin-West and Robinson-Gabriel reactions.[5]

Logical Workflow for the Synthesis of 2,4,5-Trimethyloxazole



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Figure 1: Synthesis of 2,4,5-Trimethyloxazole.

Experimental Protocol: Synthesis of 2,4,5-Trimethyloxazole[5]

Step 1: Dakin-West Reaction to form α -Acylaminoketone

- To a reaction vessel, add alanine and acetic anhydride in a 1:11 molar ratio.
- Add dimethylaminopyridine (DMAP) and anhydrous sodium acetate as catalysts. The molar ratio of DMAP to alanine should be 1:10, and the molar ratio of anhydrous sodium acetate to alanine should be 2.5:1.
- Heat the reaction mixture to 130 °C and maintain this temperature for 5 hours with continuous stirring.

- After the reaction is complete, cool the mixture and proceed to the next step.

Step 2: Robinson-Gabriel Reaction to form **2,4,5-Trimethyloxazole**

- To the α -acylaminoketone intermediate from Step 1, add polyphosphoric acid (PPA) in a 1:4 ratio (product from step 1:PPA).
- Heat the mixture to 150 °C and maintain this temperature for 2 hours with stirring.
- After cooling, the crude product is purified by vacuum distillation to yield **2,4,5-trimethyloxazole**.

The overall yield for this two-step synthesis is reported to be approximately 30.5%.^[5]

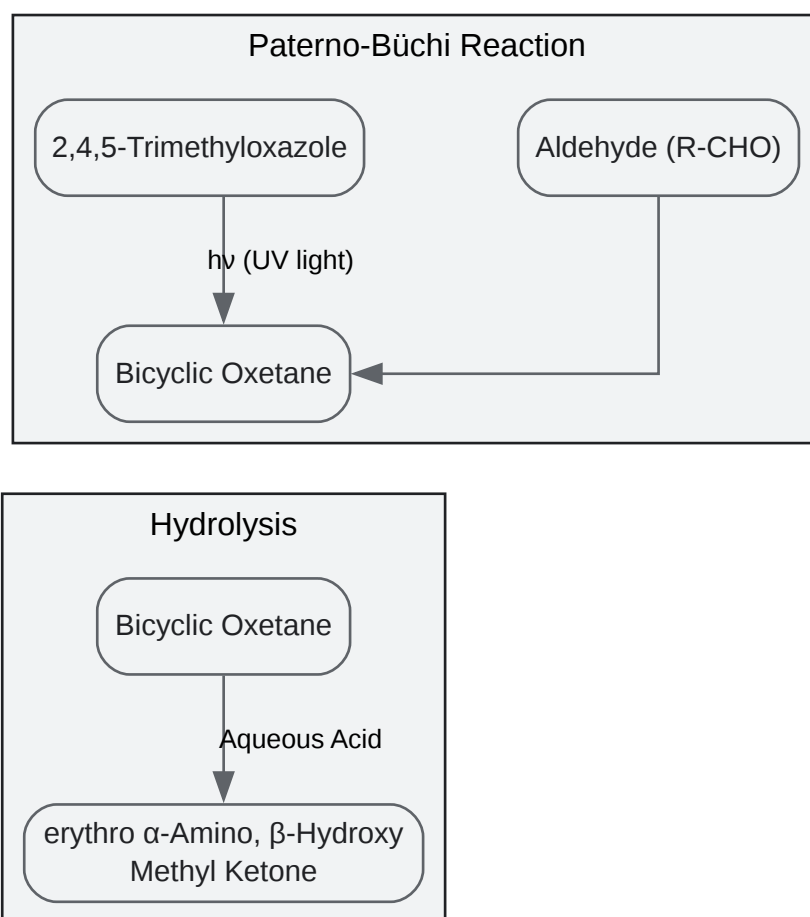
Applications as a Heterocyclic Building Block

Beyond its role as a flavor component, **2,4,5-trimethyloxazole** is a valuable precursor in organic synthesis, particularly in photochemical reactions and as a diene component in Diels-Alder reactions for the construction of complex heterocyclic systems.

Paterno-Büchi Photocycloaddition: Synthesis of Amino Alcohols

2,4,5-Trimethyloxazole undergoes a regio- and diastereoselective [2+2] photocycloaddition reaction with aldehydes, known as the Paterno-Büchi reaction, to yield bicyclic oxetanes. These oxetanes can be readily hydrolyzed to afford erythro α -amino, β -hydroxy methyl ketones, which are valuable building blocks in medicinal chemistry.

Experimental Workflow for Photocycloaddition and Hydrolysis



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Figure 2: Photocycloaddition and subsequent hydrolysis.

General Experimental Protocol: Photocycloaddition of 2,4,5-Trimethyloxazole with Aldehydes

This protocol is adapted from a similar procedure for isoxazoles and should be optimized for specific substrates.^[6]

- In a quartz reaction vessel, dissolve **2,4,5-trimethyloxazole** (1 equivalent) and the desired aldehyde (1-1.2 equivalents) in a suitable solvent such as acetonitrile or benzene.
- Degas the solution with nitrogen or argon for 15-30 minutes.
- Irradiate the stirred solution with a UV lamp (e.g., medium-pressure mercury lamp) at a controlled temperature (e.g., 0-20 °C) until TLC or GC-MS analysis indicates consumption of

the starting material.

- Upon completion, evaporate the solvent under reduced pressure. The crude bicyclic oxetane can be purified by column chromatography on silica gel.

Hydrolysis to the Amino Alcohol:

- Dissolve the purified oxetane in a mixture of an organic solvent (e.g., THF, acetone) and aqueous acid (e.g., 1M HCl).
- Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
- Neutralize the reaction mixture with a suitable base (e.g., NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude erythro α -amino, β -hydroxy methyl ketone, which can be further purified by chromatography or crystallization.

Table 3: Representative Products of Photocycloaddition-Hydrolysis Sequence

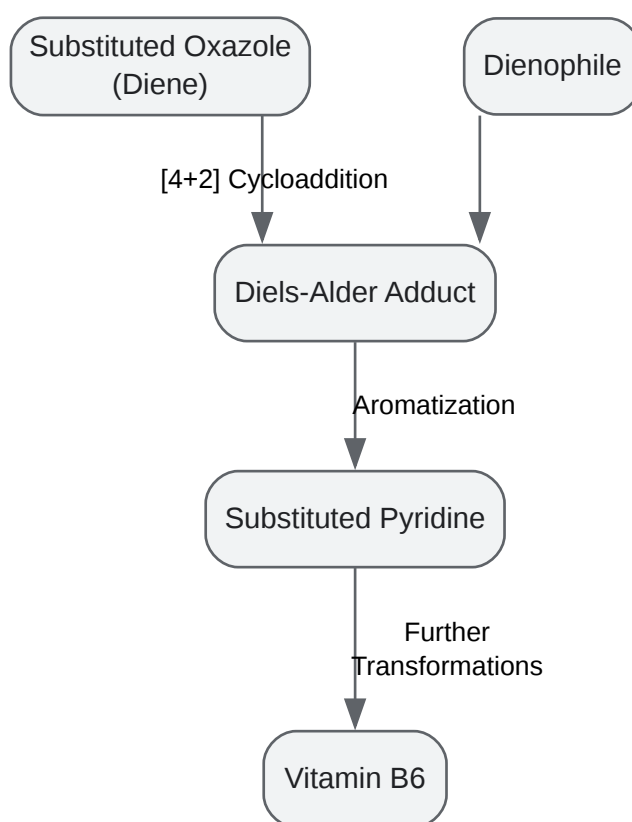
Aldehyde (R-CHO)	Product (erythro α -Amino, β -Hydroxy Methyl Ketone)	Expected Yield
Benzaldehyde	2-Amino-1-phenyl-1,2-dihydroxy-butan-3-one	High
Acetaldehyde	2-Amino-3,4-dihydroxy-pentan-2-one	High
Isobutyraldehyde	2-Amino-1-hydroxy-1-(isopropyl)-butan-3-one	High

Note: Specific yields for these reactions with **2,4,5-trimethyloxazole** require experimental determination. The expected yields are based on analogous reactions.

Diels-Alder Reaction: Synthesis of Pyridine Derivatives

Substituted oxazoles, including derivatives of **2,4,5-trimethyloxazole**, are valuable dienes in the Diels-Alder reaction. This [4+2] cycloaddition with a suitable dienophile provides a powerful route to substituted pyridines, including the core structure of Vitamin B6 (pyridoxine).^[7]

Reaction Pathway for Vitamin B6 Synthesis



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Figure 3: General scheme for pyridine synthesis.

While specific examples utilizing **2,4,5-trimethyloxazole** in this context are not extensively detailed in readily available literature, the general synthetic strategy highlights its potential as a building block for constructing highly functionalized pyridine rings, which are prevalent in pharmaceuticals and agrochemicals. The electron-donating methyl groups on the oxazole ring are expected to enhance its reactivity as a diene in the Diels-Alder reaction.

Conclusion

2,4,5-Trimethyloxazole is a readily accessible heterocyclic compound with significant potential as a building block in organic synthesis. Its utility in the diastereoselective synthesis of erythro α -amino, β -hydroxy methyl ketones via a Paterno-Büchi photocycloaddition reaction provides a valuable tool for medicinal chemists. Furthermore, its role as a diene in Diels-Alder reactions opens avenues for the construction of complex pyridine-based molecules. The data and protocols presented in this guide are intended to facilitate the exploration and application of **2,4,5-trimethyloxazole** in research and development settings, encouraging its use beyond the flavor and fragrance industry.

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